N-Benzyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide
Description
N-Benzyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide is a synthetic indazole derivative characterized by a benzyl-substituted carboxamide group at position 6, an ethoxy group at position 3, and a methyl group at position 2 of the indazole core. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors involved in inflammatory or oncogenic pathways. Its synthesis typically involves multi-step reactions, including cyclization, alkylation, and amidation, to achieve the desired substitution pattern.
Properties
CAS No. |
919107-62-3 |
|---|---|
Molecular Formula |
C18H19N3O2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-benzyl-3-ethoxy-2-methylindazole-6-carboxamide |
InChI |
InChI=1S/C18H19N3O2/c1-3-23-18-15-10-9-14(11-16(15)20-21(18)2)17(22)19-12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3,(H,19,22) |
InChI Key |
OHRPZSVAHZJSDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C=CC(=CC2=NN1C)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Indazole Core Synthesis
The indazole nucleus is commonly synthesized via the Cadogan reaction , which involves cyclization of ortho-nitrobenzaldehydes with substituted anilines under reflux in ethanol, followed by reduction and ring closure using triethyl phosphite or similar reagents. This method efficiently yields 2-phenyl-2H-indazoles, which can be further functionalized.
Alternative methods include cyclocondensation of 1,3-dicarbonyl compounds with hydrazines in acidic methanol at room temperature, yielding substituted indazoles with carboxylic acid groups at the 6-position.
Substitution at the 2-Position (Methylation)
Introduction of the 3-Ethoxy Group
The 3-position substitution with an ethoxy group can be introduced via nucleophilic substitution reactions. For example, starting from 3-hydroxymethyl or 3-halogenomethyl indazole intermediates, treatment with sodium ethoxide or ethoxide salts leads to the formation of the 3-ethoxy substituent.
Alternatively, the 3-position can be functionalized by converting a 3-hydroxymethyl intermediate to a 3-halogenomethyl derivative (e.g., using thionyl chloride), followed by reaction with sodium ethoxide to substitute the halogen with an ethoxy group. This step requires careful handling due to the toxicity of reagents like thionyl chloride.
Formation of the 6-Carboxamide with N-Benzyl Substitution
Carboxamide Formation
The 6-carboxylic acid group on the indazole ring is converted to the corresponding amide by activating the acid (e.g., via mixed anhydride formation with isobutyl chloroformate and N-methylmorpholine) followed by reaction with benzylamine or ammonia derivatives.
This step typically occurs under mild conditions (e.g., −20 °C to room temperature) in anhydrous tetrahydrofuran (THF) to avoid side reactions and ensure high yield (up to 75% reported for similar compounds).
N-Benzylation
The benzyl group is introduced on the indazole nitrogen by alkylation reactions, often via nucleophilic substitution using benzyl halides under basic conditions. This can be done either before or after amide formation depending on the synthetic route.
Careful control of reaction conditions is necessary to avoid over-alkylation or side reactions.
Detailed Preparation Example (Based on Analogous Compounds)
Research Findings and Analytical Data
N-Benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide, a close analog, has a molecular weight of 295.34 g/mol and molecular formula C17H17N3O2, indicating the feasibility of similar substitutions with ethoxy in place of methoxy.
Spectroscopic data (1H NMR) for analogous compounds show characteristic signals for ethoxy groups (triplets around δ 3.5–4.0 ppm for CH2 and δ 1.0–1.5 ppm for CH3), methyl groups at the 2-position, and amide NH protons, confirming successful substitution.
Purification is typically achieved by column chromatography using ethyl acetate/methanol mixtures, and final compounds are isolated as white crystalline solids with melting points consistent with literature analogs.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents and appropriate catalysts for nucleophilic or electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticandidal Activity
Recent studies have indicated that indazole derivatives, including N-Benzyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide, exhibit significant anticandidal activity. For instance, a series of indazole derivatives were synthesized and tested against Candida albicans, Candida glabrata, and Candida tropicalis. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MIC) effective against these strains, suggesting their potential as new antifungal agents .
Table 1: Anticandidal Activity of Indazole Derivatives
| Compound | MIC (mM) against C. albicans | MIC (mM) against C. glabrata |
|---|---|---|
| This compound | TBD | TBD |
| Other Derivative 1 | 3.807 | 15.227 |
| Other Derivative 2 | TBD | TBD |
Receptor Modulation
Indazole derivatives have been studied for their ability to modulate various receptors, particularly cannabinoid receptors. Research has shown that compounds similar to this compound can interact with CB1 receptors, which are implicated in various physiological processes including appetite regulation and pain sensation. This interaction suggests potential therapeutic applications in treating conditions like obesity and chronic pain .
Antitumor Activity
The antitumor potential of indazole derivatives has been extensively documented. For example, one study found that specific indazole compounds exhibited potent inhibitory activity against various cancer cell lines, including those resistant to traditional therapies. The structure–activity relationship (SAR) analyses indicated that modifications at specific positions on the indazole ring could enhance antitumor efficacy .
Table 2: Antitumor Efficacy of Indazole Derivatives
| Compound | IC50 (nM) in Cancer Cell Lines | Selectivity Profile |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 20 | High |
| Compound B | 7 | Moderate |
Anti-inflammatory Properties
Indazoles have also been investigated for their anti-inflammatory properties. Some derivatives have shown the ability to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies and Research Findings
- Case Study on Anticandidal Activity : A recent study synthesized a range of indazole derivatives and tested their efficacy against Candida species. The findings revealed that certain structural modifications significantly enhanced their antifungal properties, establishing a foundation for further research into this compound as a potential treatment option .
- Clinical Evaluation of Antitumor Activity : In clinical trials, indazole derivatives were evaluated for their effectiveness in patients with BRAFV600-mutant melanoma. Results indicated notable antitumor activity with a favorable safety profile, paving the way for further development of related compounds .
Mechanism of Action
The mechanism of action of N-Benzyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be drawn from structurally related compounds in patent literature and pharmacopoeial standards:
Structural Analogues from Patent Literature (EP3 348 550A1)
The European patent application EP3 348 550A1 lists several benzothiazole-2-yl acetamide derivatives, such as:
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
While these compounds differ in their heterocyclic core (benzothiazole vs. indazole), they share key pharmacophoric features:
- Substituent Effects : The trifluoromethyl group in benzothiazole derivatives enhances metabolic stability and lipophilicity compared to the ethoxy and methyl groups in the indazole compound .
Pharmacopoeial Standards for Benzylpenicillin Derivatives
The International Pharmacopoeia (9th Edition) details Benzathine benzylpenicillin , a β-lactam antibiotic salt. Although unrelated mechanistically, its structural complexity highlights the importance of substituent positioning for stability and bioavailability. For example:
- The dibenzylethylenediamine moiety in benzathine benzylpenicillin ensures prolonged release, a feature absent in N-Benzyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide due to its lack of ionic or salt-forming groups .
Data Table: Key Structural and Functional Differences
Research Findings and Limitations
- Synthetic Challenges : Unlike benzothiazole derivatives, indazole-based compounds like this compound may face steric hindrance during synthesis due to the bulky N-benzyl group at position 5.
- Bioactivity Gaps: No experimental data for the target compound are available in the provided evidence. By analogy, its ethoxy group may confer better solubility than the CF₃ group in benzothiazole analogs but at the cost of reduced metabolic stability .
- Crystallography Tools : While SHELX programs are widely used for small-molecule refinement, the absence of crystallographic data for this compound precludes definitive structural analysis .
Biological Activity
N-Benzyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide is a compound belonging to the indazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C16H19N3O2, with a molecular weight of approximately 309.36 g/mol. The compound features a unique bicyclic structure characterized by the presence of a benzyl group attached to the nitrogen atom, an ethoxy group at the 3-position, and a carboxamide functional group at the 6-position of the indazole ring. This structural arrangement is pivotal for its biological activity, particularly its interaction with cannabinoid receptors and anticancer properties.
This compound exhibits multiple mechanisms of action:
- Cannabinoid Receptor Interaction : The compound has been shown to bind effectively to cannabinoid receptors, which play a crucial role in various physiological processes including pain modulation and immune response.
- Anticancer Activity : Research indicates that this compound can inhibit cell proliferation in various cancer cell lines. It may act by interfering with specific signaling pathways involved in tumor growth and metastasis.
- Kinase Inhibition : Similar to other indazole derivatives, it has demonstrated the ability to inhibit kinases that are critical in cell cycle regulation and cancer progression, such as CHK1 and CHK2.
Biological Activities
The following table summarizes key biological activities reported for this compound:
| Activity | Description |
|---|---|
| Antitumor | Exhibits significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 cells. |
| Antimicrobial | Demonstrates potential antimicrobial properties against several pathogens. |
| Anti-inflammatory | Shows promise in reducing inflammation through modulation of immune responses. |
| Neuroprotective | Potential neuroprotective effects have been suggested through interaction with neuronal receptors. |
Anticancer Efficacy
In a study examining the anticancer properties of this compound, researchers found that it induced apoptosis in MDA-MB-231 breast cancer cells. The compound caused G2/M cell cycle arrest and increased expression of cyclin B while decreasing phosphorylation of cdc2, indicating its role in disrupting normal cell cycle progression .
Behavioral Studies
Another study focused on the behavioral effects of related indazole derivatives indicated that compounds similar to this compound significantly altered locomotor activity in mice models, suggesting potential implications for neurological applications .
Comparative Analysis with Other Indazoles
The uniqueness of this compound lies in its dual action—targeting both cannabinoid receptors and exhibiting anticancer properties—making it a noteworthy candidate for further research compared to other indazoles that may only target one pathway.
| Compound Name | Molecular Formula | Key Activity |
|---|---|---|
| N-Benzyl-3-ethoxy-2-methyl... | C16H19N3O2 | Anticancer, Cannabinoid receptor binding |
| 1H-Indazole | C7H6N2 | Antitumor activity |
| 5-Fluoroindazole | C7H5FN2 | Antiviral properties |
| 3-Carboxamidoindazole | C9H8N4O | Selective kinase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
